
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- can be compared with other similar compounds such as:
- 4-(4-Chlorophenyl)piperazine-1-carboxamide
- Cetirizine Dihydrochloride
- Hydroxyzine Hydrochloride
- Meclozine Dihydrochloride
These compounds share structural similarities but may differ in their specific applications and biological activities. The uniqueness of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- lies in its specific chemical structure and the resulting properties .
Properties
CAS No. |
80712-23-8 |
|---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
RKTHYKUGRFDTDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


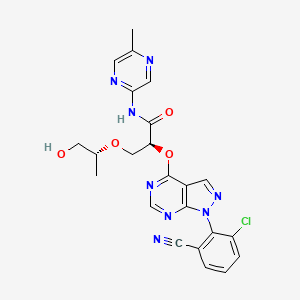

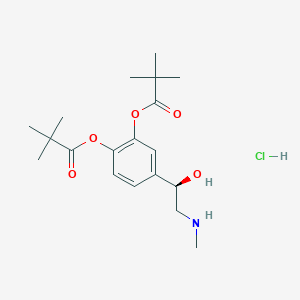

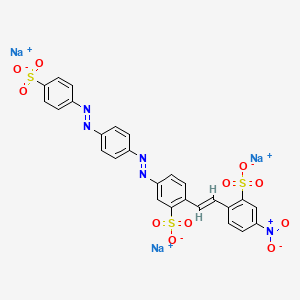
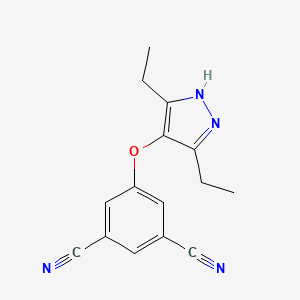

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
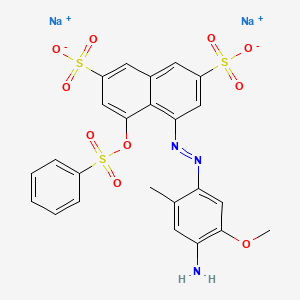
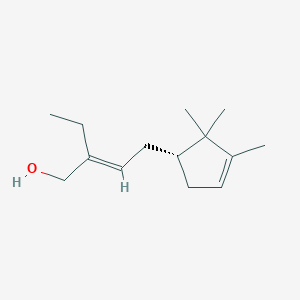

![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)


